molecular formula C7H8FNO B1304784 4-Fluoro-3-methoxyaniline CAS No. 64465-53-8

4-Fluoro-3-methoxyaniline

Cat. No.: B1304784
CAS No.: 64465-53-8
M. Wt: 141.14 g/mol
InChI Key: XAACOEWSHBIFGJ-UHFFFAOYSA-N
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Description

. This pale yellow solid is characterized by its fluorine and methoxy functional groups.

Scientific Research Applications

4-Fluoro-3-methoxyaniline has a wide range of applications in scientific research:

Safety and Hazards

4-Fluoro-3-methoxyaniline is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye damage, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-3-methoxyaniline can be synthesized through various methods. One common approach involves the nucleophilic substitution of 4-fluoro-3-nitroanisole, followed by reduction of the nitro group to an amine . Another method includes the Ullmann methoxylation in the presence of a 2,5-dimethylpyrrole-blocked aniline .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxyaniline involves its ability to undergo chemical reactions and form new compounds with medicinal properties. The fluorine and methoxy groups play a crucial role in its reactivity and interaction with molecular targets. These functional groups can influence the compound’s binding affinity and specificity towards biological targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Comparison: 4-Fluoro-3-methoxyaniline is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

4-fluoro-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAACOEWSHBIFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379081
Record name 4-fluoro-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64465-53-8
Record name 4-fluoro-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUORO-3-METHOXYANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3,4-Difluoroaniline (2.6 g) was added to a 28% methanol solution of sodium methoxide, and the mixture was heated for 2 days at about 60° C. and for 4 days at 110° C. After distilled water (50 ml) was added to the reaction mixture, it was extracted with chloroform (50 ml). A chloroform layer was washed with distilled water (20 ml) and then dried over anhydrous magnesium sulfate. The dry chloroform layer was concentrated under reduced pressure to obtain the title compound (2.8 g) as a dark brown oil.
Quantity
2.6 g
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sodium methoxide
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Synthesis routes and methods II

Procedure details

A suspension of 10 grams of 2-fluoro-5-nitroanisole and 100 ml. of dioxane is reduced catalytically under 40 p.s.i. of hydrogen and 1.0 gram of 5% Pd/C. After the uptake of hydrogen ceases, the catalyst is filtered, and the filtrate is concentrated in vacuo to yield 4-fluoro-3-methoxyaniline.
Quantity
10 g
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1 g
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Synthesis routes and methods III

Procedure details

A solution of 10.73g. (0.07 mole) of 3-methoxyphenylazide in 100 ml. of hexane was added to 20 ml. of concentrated hydrofluoric acid and the reaction mixture, contained in a bomb, was aged for 10 hours at room temperature with agitation. The reaction mixture was then cooled, vented, and poured from the bomb. The bomb was then rinsed with 50 ml. of water, followed by 20 ml. of dichloromethane. The reaction mixture poured from the bomb was blown down under nitrogen, and then combined with the bomb rinsings, and this mixture was cooled and brought to a pH of about 12 with KOH pellets. The mixture was extracted three times with 50 ml. of dichloromethane per extraction, and the combined extracts were dried over MgSO4 and concentrated to 7.31g. (53%) of a dark oil. An aliquot of this product was distilled under reduced pressure to obtain a pale yellow oil with a b.p. of 150°-152° C. at 50 mm. Hg. Structure of the final product as 3-methoxy-4-fluoroaniline was confirmed by mass spectroscopy.
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0.07 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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